molecular formula C5H11NO2S B12997456 (3S,4R)-3-Amino-4-methyltetrahydrothiophene 1,1-dioxide

(3S,4R)-3-Amino-4-methyltetrahydrothiophene 1,1-dioxide

Cat. No.: B12997456
M. Wt: 149.21 g/mol
InChI Key: YYGNWYCWJLWHCR-CRCLSJGQSA-N
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Description

(3S,4R)-3-Amino-4-methyltetrahydrothiophene 1,1-dioxide is a heterocyclic compound containing sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4R)-3-Amino-4-methyltetrahydrothiophene 1,1-dioxide can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the cyclization of a suitable thiol with an amine in the presence of an oxidizing agent can yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound typically involve optimized synthetic routes that ensure high yield and purity. These methods may include the use of advanced catalytic systems and continuous flow reactors to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

(3S,4R)-3-Amino-4-methyltetrahydrothiophene 1,1-dioxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a diverse range of derivatives .

Scientific Research Applications

Chemistry

In chemistry, (3S,4R)-3-Amino-4-methyltetrahydrothiophene 1,1-dioxide is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound is studied for its potential biological activities. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development and other biomedical applications .

Medicine

In medicine, this compound is explored for its therapeutic potential. Its ability to interact with specific biological targets makes it a promising compound for the development of new pharmaceuticals .

Industry

In industry, this compound is used in the production of advanced materials. Its unique properties make it suitable for applications in material science, including the development of new polymers and other functional materials .

Mechanism of Action

The mechanism of action of (3S,4R)-3-Amino-4-methyltetrahydrothiophene 1,1-dioxide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s effects are mediated through its ability to modulate these targets, leading to changes in cellular functions and pathways .

Properties

Molecular Formula

C5H11NO2S

Molecular Weight

149.21 g/mol

IUPAC Name

(3S,4R)-4-methyl-1,1-dioxothiolan-3-amine

InChI

InChI=1S/C5H11NO2S/c1-4-2-9(7,8)3-5(4)6/h4-5H,2-3,6H2,1H3/t4-,5+/m0/s1

InChI Key

YYGNWYCWJLWHCR-CRCLSJGQSA-N

Isomeric SMILES

C[C@H]1CS(=O)(=O)C[C@H]1N

Canonical SMILES

CC1CS(=O)(=O)CC1N

Origin of Product

United States

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